Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Description
Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a cyclopropane substituent at the 4-position and a benzyl group at the 1-position. The tert-butyl ester moiety serves as a protective group for the carboxylic acid functionality, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its constrained pyrrolidine scaffold, which is often utilized to modulate conformational flexibility in drug candidates. Its stereochemistry (3S,4S) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a key role .
Properties
IUPAC Name |
tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJMAILPYMRUGJ-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C[C@H]1C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursorsThe tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, DIBAL-H at low temperatures.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
- Tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate :
The (3R,4R)-stereoisomer exhibits distinct physicochemical properties due to reversed stereochemistry. For example, its optical rotation ([α]D) differs significantly from the (3S,4S)-form, impacting crystallization behavior and solubility in polar solvents. Studies suggest that the (3R,4R)-isomer shows reduced binding affinity to γ-secretase inhibitors compared to the (3S,4S)-counterpart, highlighting the importance of stereochemical precision .
Substituent-Modified Analogues
Tert-butyl (3S,4S)-1-methyl-4-cyclopropylpyrrolidine-3-carboxylate :
Replacing the benzyl group with a methyl group reduces steric bulk, leading to improved solubility in aqueous media (e.g., 25 mg/mL in PBS vs. <5 mg/mL for the benzyl derivative). However, this modification diminishes selectivity for dopamine D3 receptors (Ki = 120 nM vs. 45 nM for the benzyl variant) .Tert-butyl (3S,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylate :
Substituting cyclopropane with an ethyl group eliminates ring strain, altering the molecule’s conformational dynamics. This results in a 10-fold decrease in metabolic stability (t1/2 = 15 min in human liver microsomes vs. 90 min for the cyclopropyl analogue) due to increased susceptibility to oxidative degradation .
Ester Group Variants
- Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate :
Replacing the tert-butyl ester with a methyl group lowers hydrophobicity (logP = 1.8 vs. 3.2 for the tert-butyl derivative) but compromises stability under acidic conditions (degradation >50% at pH 2 in 1 hour). This limits its utility in oral drug formulations .
Key Data Table: Comparative Analysis
| Property/Parameter | (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate | (3R,4R)-Isomer | 1-Methyl Analogue | 4-Ethyl Analogue | Methyl Ester Variant |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 331.45 | 331.45 | 267.37 | 303.43 | 289.38 |
| logP | 3.2 | 3.2 | 2.1 | 2.8 | 1.8 |
| Aqueous Solubility (mg/mL) | <5 (PBS) | <5 | 25 | 12 | 30 |
| Metabolic Stability (t1/2, min) | 90 (HLM) | 85 | 45 | 15 | 20 |
| D3 Receptor Ki (nM) | 45 | 220 | 120 | 180 | 50 |
Biological Activity
Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 275.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Here are some key findings:
- Opioid Receptor Agonism :
- Neuroprotective Effects :
- Antinociceptive Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that have been studied include:
- Cyclopropyl Substitution : Enhances receptor binding affinity and selectivity.
- Benzyl Group : Contributes to increased lipophilicity, aiding in membrane permeability.
Table 1 summarizes various structural modifications and their corresponding biological activities.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Increased δ-opioid receptor affinity |
| Benzyl Group | Enhanced lipophilicity |
| Tert-butyl Ester | Improved stability and solubility |
Case Study 1: Opioid Receptor Interaction
A study conducted by researchers at the University of Arizona explored the interaction of similar compounds with opioid receptors. It was found that modifications at the 4-position significantly altered binding affinities, with cyclopropyl derivatives showing enhanced selectivity for δ-opioid receptors .
Case Study 2: Neuroprotective Mechanisms
In a study published in Neuroscience Letters, the neuroprotective effects of pyrrolidine derivatives were evaluated using an in vitro model of neuronal injury. Results indicated that this compound reduced neuronal death by 40% compared to control groups, suggesting its potential for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
